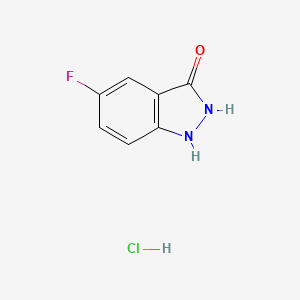

5-Fluoro-1H-indazol-3-OL hcl

Description

Significance of the Indazole Scaffold in Heterocyclic Chemistry

Indazoles are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in both medicinal and materials chemistry. benthamscience.commdpi.comresearchgate.net This scaffold, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable. mdpi.com The unique electronic distribution and structural rigidity of the indazole ring system make it an ideal framework for designing molecules that can interact with biological targets with high specificity.

The inherent properties of the indazole core have led to its incorporation into a multitude of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects. nih.govmdpi.comresearchgate.net At least 43 therapeutic agents based on the indazole scaffold are either in clinical use or undergoing clinical trials, underscoring its importance in drug discovery. nih.govresearchgate.net

The Role of Fluorine Substitution in Indazole Derivatives

The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry. nih.gov Fluorine's high electronegativity and small size can profoundly influence a molecule's properties. nih.gov In the context of indazole derivatives, fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. nih.govacs.org

Contextualizing 5-Fluoro-1H-indazol-3-OL Hydrochloride as a Research Subject

5-Fluoro-1H-indazol-3-OL hydrochloride stands as a specific example of the strategic chemical design within the indazole family. The presence of the fluorine atom at the 5-position is intended to leverage the aforementioned benefits of fluorination. The hydroxyl group at the 3-position introduces a potential site for hydrogen bonding and further chemical modification. The formulation as a hydrochloride salt is often employed to improve solubility and stability for research and potential therapeutic applications.

This compound and its derivatives are subjects of interest in biochemical research, serving as building blocks for the synthesis of more complex molecules with potential therapeutic applications, particularly in areas like oncology. chemimpex.comevitachem.com The study of such compounds contributes to a deeper understanding of structure-activity relationships within the indazole class of molecules. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

| Compound Name | Molecular Formula | Key Features |

| 5-Fluoro-1H-indazol-3-OL hydrochloride | C7H6ClFN2O | Fluorine at C5, hydroxyl at C3, hydrochloride salt |

| Indazole | C7H6N2 | Parent bicyclic heterocyclic scaffold |

| 1H-Indazole | C7H6N2 | More stable tautomer of indazole |

| 2H-Indazole | C7H6N2 | Less stable tautomer of indazole |

| Property | Description | Relevance to 5-Fluoro-1H-indazol-3-OL hydrochloride |

| Fluorine Substitution | Introduction of a fluorine atom into a molecule. | Enhances metabolic stability and binding affinity. nih.gov |

| Hydroxyl Group | A functional group consisting of a hydrogen atom covalently bonded to an oxygen atom. | Provides a site for hydrogen bonding and further functionalization. |

| Hydrochloride Salt | A salt resulting from the reaction of hydrochloric acid with an organic base. | Often improves solubility and stability of the compound. acs.org |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-fluoro-1,2-dihydroindazol-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O.ClH/c8-4-1-2-6-5(3-4)7(11)10-9-6;/h1-3H,(H2,9,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUAIEULLFFXNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951444-99-7 | |

| Record name | 3H-Indazol-3-one, 5-fluoro-1,2-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Structural Elucidation and Spectroscopic Characterization of 5 Fluoro 1h Indazol 3 Ol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structure of organic molecules. nih.gov By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Fluoro-1H-indazol-3-OL hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by advanced techniques, provides an unambiguous structural assignment.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of 5-Fluoro-1H-indazol-3-OL hydrochloride, the ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons on the indazole ring and the hydroxyl and amine protons.

The formation of the hydrochloride salt can induce downfield shifts in the chemical shifts of protons adjacent to the protonated nitrogen atom. nih.gov The aromatic region will likely show complex splitting patterns due to proton-proton and proton-fluorine couplings.

Expected ¹H NMR Data for 5-Fluoro-1H-indazol-3-OL Hydrochloride: (Note: The following is a representative table based on typical chemical shifts for similar structures. Actual values may vary.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | 7.20 - 7.40 | dd | JH4-H6, JH4-F |

| H-6 | 6.90 - 7.10 | ddd | JH6-H7, JH6-H4, JH6-F |

| H-7 | 7.50 - 7.70 | dd | JH7-H6, JH7-F |

| N-H (indazole) | 10.0 - 12.0 | br s | |

| O-H | 9.0 - 11.0 | br s | |

| N-H (hydrochloride) | Variable | br s |

dd = doublet of doublets, ddd = doublet of doublet of doublets, br s = broad singlet

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in 5-Fluoro-1H-indazol-3-OL hydrochloride will produce a distinct signal. The presence of the fluorine atom will cause splitting of the signals for the carbon atoms in its vicinity due to carbon-fluorine coupling.

Expected ¹³C NMR Data for 5-Fluoro-1H-indazol-3-OL Hydrochloride: (Note: The following is a representative table based on typical chemical shifts for similar structures. Actual values may vary.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Coupling |

| C-3 | 155 - 165 | |

| C-3a | 115 - 125 | d |

| C-4 | 110 - 120 | d |

| C-5 | 150 - 160 | d (JC5-F) |

| C-6 | 105 - 115 | d (JC6-F) |

| C-7 | 120 - 130 | d |

| C-7a | 140 - 150 | d |

d = doublet

Fluorine-19 NMR (¹⁹F NMR) Applications

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that is exclusively used to study fluorine-containing compounds. For 5-Fluoro-1H-indazol-3-OL hydrochloride, the ¹⁹F NMR spectrum will show a single signal for the fluorine atom at the C-5 position. The chemical shift and coupling constants of this signal provide confirmation of the fluorine's position and its electronic environment. This technique is particularly useful in monitoring the metabolism of fluorinated compounds in biological systems. nih.govnih.gov

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To further confirm the structural assignment and resolve any ambiguities in the 1D spectra, advanced NMR techniques are employed. nih.gov Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and between protons and carbons, respectively.

Solid-state NMR (ssNMR) is particularly valuable for characterizing hydrochloride salts and studying intermolecular interactions in the solid state. nsf.gov It can provide information on the protonation state of nitrogen atoms and help differentiate between polymorphs. rsc.orgrsc.org For nitrogen heterocycles, ssNMR can also be used as an "attached nitrogen test" to confirm the location of nitrogen atoms within the ring structure. nih.gov

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 5-Fluoro-1H-indazol-3-OL hydrochloride will exhibit characteristic absorption bands corresponding to the various bonds within the structure.

Expected IR Absorption Bands for 5-Fluoro-1H-indazol-3-OL Hydrochloride: (Note: The following is a representative table based on typical vibrational frequencies.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| N-H (indazole) | Stretching | 3100 - 3500 |

| N-H (hydrochloride) | Stretching | 2400 - 3200 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-O | Stretching | 1000 - 1250 |

| C-F | Stretching | 1000 - 1400 |

The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org For 5-Fluoro-1H-indazol-3-OL hydrochloride, the mass spectrum will show the molecular ion peak (M+) corresponding to the free base, 5-Fluoro-1H-indazol-3-OL.

The fragmentation of the molecular ion will produce a series of smaller, charged fragments. chemguide.co.uk The analysis of these fragments provides valuable clues about the connectivity of the atoms in the molecule. Common fragmentation pathways for indazole derivatives may involve the loss of small neutral molecules such as HCN or N₂. The presence of the fluorine atom will also influence the fragmentation pattern. researchgate.net

Expected Mass Spectrometry Data for 5-Fluoro-1H-indazol-3-OL: (Note: The following is a representative table of potential fragments.)

| m/z Value | Possible Fragment Ion |

| [M]+ | C₇H₅FN₂O⁺ |

| [M-HCN]+ | C₆H₄FO⁺ |

| [M-N₂]+ | C₇H₅FO⁺ |

| [M-CO]+ | C₆H₅FN₂⁺ |

The exact mass measurement obtained from high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsion angles, thereby confirming the molecule's connectivity and conformation. Furthermore, the analysis of the crystal packing reveals the network of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the solid-state properties of the compound.

In a typical crystallographic study, the following parameters would be determined and presented:

Table 1: Hypothetical Crystallographic Data for 5-Fluoro-1H-indazol-3-OL Hydrochloride

| Parameter | Value (Hypothetical) |

| Empirical formula | C₇H₆ClFN₂O |

| Formula weight | 204.59 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å |

| α = 90°, β = 105°, γ = 90° | |

| Volume | 821 ų |

| Z | 4 |

| Density (calculated) | 1.65 g/cm³ |

| Absorption coefficient | 0.45 mm⁻¹ |

| F(000) | 424 |

| Crystal size | 0.3 x 0.2 x 0.1 mm |

| Theta range for data collection | 3.0° to 25.0° |

| Reflections collected | 5000 |

| Independent reflections | 1500 [R(int) = 0.04] |

| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |

| R indices (all data) | R₁ = 0.07, wR₂ = 0.14 |

| Goodness-of-fit on F² | 1.05 |

The data presented in the table above is purely hypothetical and serves to illustrate the type of information that would be obtained from a single-crystal X-ray diffraction experiment. The actual determination of these parameters for 5-Fluoro-1H-indazol-3-OL hydrochloride would require experimental work.

The crystal structure would likely reveal the planar nature of the indazole ring system. The fluorine atom at the 5-position would influence the electronic distribution within the aromatic system. The hydroxyl group at the 3-position is expected to participate in hydrogen bonding, potentially forming dimers or extended networks within the crystal lattice, especially with the hydrochloride counter-ion. The precise bond lengths and angles would provide insight into the tautomeric form present in the solid state.

A detailed analysis of the intermolecular interactions would be crucial for understanding the compound's solubility, melting point, and polymorphism. The presence of the chloride ion would introduce strong ionic and hydrogen bonding interactions, further stabilizing the crystal structure.

Until experimental crystallographic data for 5-Fluoro-1H-indazol-3-OL hydrochloride becomes available, its solid-state structure can only be predicted through computational modeling techniques. However, for definitive structural elucidation, an experimental X-ray diffraction study remains the gold standard.

Computational and Theoretical Investigations of 5 Fluoro 1h Indazol 3 Ol and Its Analogues

Quantum Chemical Calculations (e.g., DFT, MP2 Levels of Theory)

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in elucidating the electronic structure and energetic properties of molecules. For indazole derivatives, these methods have been successfully applied to understand various molecular characteristics. While specific studies on 5-Fluoro-1H-indazol-3-ol are not extensively documented in publicly available literature, the principles and findings from studies on analogous compounds provide a robust framework for understanding its behavior.

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Molecular orbital theory, a cornerstone of quantum chemistry, describes the distribution of electrons in a molecule and identifies the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally corresponds to higher reactivity.

For indazole systems, DFT calculations have been employed to determine the energies of these frontier orbitals. The introduction of a fluorine atom at the 5-position of the indazole ring is expected to influence the electronic properties significantly due to fluorine's high electronegativity. This would likely lead to a lowering of both the HOMO and LUMO energy levels. The hydroxyl group at the 3-position further modifies the electronic landscape through its electron-donating and hydrogen-bonding capabilities.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Indazoles (Theoretical)

| Compound | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

| 1H-Indazole | DFT/B3LYP | -6.21 | -0.78 | 5.43 |

| 5-Nitro-1H-indazole | DFT/B3LYP | -7.15 | -2.54 | 4.61 |

Note: The data in this table is illustrative and based on calculations for analogous compounds to demonstrate the expected trends. Specific values for 5-Fluoro-1H-indazol-3-ol would require dedicated calculations.

The distribution of the HOMO and LUMO across the molecule provides further clues about its reactivity. In many indazole derivatives, the HOMO is localized on the bicyclic ring system, while the LUMO is also distributed over the aromatic rings. This suggests that the indazole core is the primary site for both electrophilic and nucleophilic attack.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their corresponding energies. For a molecule like 5-Fluoro-1H-indazol-3-ol, rotation around single bonds can lead to different conformers. Energy minimization calculations, typically performed using DFT or other quantum mechanical methods, are used to identify the most stable conformation, which corresponds to the global minimum on the potential energy surface.

Tautomerism Studies (1H-Indazole vs. 2H-Indazole Forms)

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring. The relative stability of these tautomers is a critical aspect of their chemistry, as it can influence their reactivity, spectroscopic properties, and biological activity.

Theoretical calculations have been instrumental in predicting the relative stabilities of indazole tautomers. For the parent indazole molecule, numerous studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer in the gas phase. MP2/6-31G** calculations, for instance, indicate that the 1H-tautomer of indazole is more stable by approximately 15 kJ·mol⁻¹ nih.gov. This preference is attributed to the benzenoid character of the fused benzene (B151609) ring in the 1H form, which is energetically more favorable than the quinonoid character in the 2H form researchgate.net.

The presence of substituents can, however, alter this energy difference. For 5-Fluoro-1H-indazol-3-ol, the fluorine atom at the 5-position and the hydroxyl group at the 3-position would both influence the tautomeric equilibrium. While a fluorine atom at the 5-position is not expected to dramatically shift the equilibrium, the hydroxyl group at the 3-position can participate in tautomerism itself (keto-enol tautomerism). However, the aromaticity of the indazole ring system strongly favors the enol form (3-hydroxy). The primary tautomeric equilibrium remains between the 1H- and 2H- forms of the 3-hydroxyindazole. Computational studies on substituted indazoles suggest that the 1H-tautomer generally remains the more stable form, though the energy difference may be modulated by the electronic effects of the substituents researchgate.netnih.gov.

Table 2: Calculated Relative Energies of Indazole Tautomers

| Tautomer | Calculation Level | Relative Energy (kJ·mol⁻¹) | Reference |

| 1H-Indazole | MP2/6-31G | 0.0 | nih.gov |

| 2H-Indazole | MP2/6-31G | 15.0 | nih.gov |

The surrounding environment, particularly the solvent, can have a significant impact on the tautomeric equilibrium. Solvents can stabilize one tautomer over another through various interactions, such as hydrogen bonding and dipole-dipole interactions. Theoretical models, like the Polarizable Continuum Model (PCM), are often used to simulate the effects of a solvent.

In general, polar solvents are expected to favor the tautomer with the larger dipole moment. Computational studies on indazole have shown that the 1H-tautomer has a slightly larger dipole moment than the 2H-tautomer. Consequently, polar solvents are predicted to further stabilize the 1H form, increasing the energy difference between the two tautomers. Studies on other heterocyclic systems have also demonstrated that the ability of a solvent to act as a hydrogen bond donor or acceptor can play a crucial role in stabilizing specific tautomeric forms mdpi.comnih.gov. For 5-Fluoro-1H-indazol-3-ol, the hydroxyl group can engage in hydrogen bonding with solvent molecules, which could further influence the tautomeric preference.

Molecular Modeling and Docking Studies (Focus on Structural Interactions)

Molecular modeling and docking are powerful computational tools used to predict how a small molecule (ligand) might bind to a biological macromolecule, such as a protein or a nucleic acid. These studies are fundamental in drug discovery for identifying potential drug targets and for understanding the molecular basis of a compound's activity.

For indazole derivatives, which are known to interact with a variety of biological targets, docking studies have provided valuable insights into their binding modes. While specific docking studies for 5-Fluoro-1H-indazol-3-ol are not widely reported, the general principles of interaction for fluorinated indazoles can be inferred from studies on analogous compounds nih.govmdpi.com.

The typical approach involves generating a three-dimensional model of the ligand and docking it into the active site of a target protein. The docking algorithm then explores various possible binding poses and scores them based on a scoring function that estimates the binding affinity. The results of a docking study can reveal key interactions, such as:

Hydrogen bonds: The hydroxyl group and the nitrogen atoms of the indazole ring in 5-Fluoro-1H-indazol-3-ol are potential hydrogen bond donors and acceptors. These interactions are often crucial for high-affinity binding.

Hydrophobic interactions: The aromatic rings of the indazole core can engage in hydrophobic interactions with nonpolar residues in the protein's active site.

Halogen bonds: The fluorine atom at the 5-position can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding nih.gov.

π-π stacking: The aromatic system of the indazole can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Table 3: Common Interacting Residues for Indazole Analogues in Kinase Active Sites

| Interaction Type | Amino Acid Residues |

| Hydrogen Bonding | Asp, Glu, Ser, Thr, Cys |

| Hydrophobic Interactions | Leu, Val, Ile, Ala, Phe |

| π-π Stacking | Phe, Tyr, Trp |

These computational and theoretical investigations, from quantum chemical calculations to molecular docking studies, provide a detailed picture of the molecular properties of 5-Fluoro-1H-indazol-3-ol and its analogues. They are essential for rationalizing the compound's chemical behavior and for guiding the design of new derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Indazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used in drug discovery to correlate the physicochemical properties or structural features of chemical compounds with their biological activities. nih.gov This approach is instrumental in predicting the activity of new molecules, thereby guiding the rational design and optimization of drug candidates. For the indazole scaffold, which is a core component of many pharmacologically active compounds, QSAR methodologies have been widely applied to understand and predict their therapeutic potential against various biological targets. austinpublishinggroup.compnrjournal.com

3D-QSAR Studies on Indazole-Based Inhibitors

Three-dimensional QSAR (3D-QSAR) is a powerful technique that analyzes the relationship between the biological activity of molecules and their 3D structural properties. nih.gov This method has been successfully employed to investigate indazole derivatives for different therapeutic applications.

One significant application involves the study of indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a crucial target in cancer therapy. nih.govtandfonline.com Researchers have developed both Field-based and Gaussian-based 3D-QSAR models to understand the structural requirements for potent HIF-1α inhibition. nih.govtandfonline.com These models were validated using various statistical measures generated by the partial least squares (PLS) method. tandfonline.com

The statistical significance of these models is demonstrated by their high squared correlation coefficient (r²) and cross-validated correlation coefficient (q²) values, which indicate a strong correlation between the predicted and actual inhibitory activities. tandfonline.com

Table 1: Statistical Validation of 3D-QSAR Models for Indazole-Based HIF-1α Inhibitors

| Model Type | r² (Coefficient of Determination) | q² (Cross-validated r²) |

|---|---|---|

| Gaussian-based | 0.8885 | 0.7782 |

| Field-based | 0.8832 | 0.6334 |

Data sourced from a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors. tandfonline.com

These 3D-QSAR studies generated steric and electrostatic contour maps, which provide a structural framework for designing new and more potent inhibitors. nih.govtandfonline.com The maps help identify regions around the indazole scaffold where bulky or non-bulky groups, as well as electropositive or electronegative substituents, would be favorable for enhancing biological activity. tandfonline.com

QSAR in Targeting Antimicrobial Resistance

QSAR methodologies have also been applied to explore the potential of indazole compounds in combating antimicrobial resistance. One study focused on indazole derivatives that inhibit S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN), an enzyme involved in bacterial quorum sensing. distantreader.orgaboutscience.eu Quorum sensing is a mechanism of intercellular communication among microbes that plays a role in their virulence and resistance. distantreader.org

In this research, a validated QSAR model identified five essential molecular descriptors that are crucial for the inhibitory activity of indazole compounds against SAH/MTAN. aboutscience.eu While the specific descriptors were not detailed in the provided abstracts, the study highlights how QSAR, in combination with molecular docking, can elucidate the biochemical mechanisms of action and identify key structural features necessary for activity. distantreader.orgaboutscience.eu This approach is vital for designing novel congeners with enhanced antimicrobial effects. distantreader.org

Diverse Applications of QSAR for Indazole Scaffolds

The utility of QSAR in the study of indazole derivatives extends to various other biological targets. For instance, QSAR analysis has been performed on a series of indazole estrogens to understand the structural requirements for their selectivity as β-estrogen receptor ligands. eurekaselect.com This study utilized the Hansch and de novo approaches and determined that substitutions at the 3rd position of the indazole nucleus are critical for selectivity. eurekaselect.com Specifically, the introduction of a polar group at this position was suggested to be beneficial for enhancing selectivity for the β-estrogen receptor over the α-receptor. eurekaselect.com

Furthermore, QSAR studies have been conducted on newly synthesized 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles to evaluate their antimicrobial activity. austinpublishinggroup.comnih.gov Such studies help in correlating the structural features of these complex indazole derivatives with their efficacy against various pathogens.

These examples underscore the versatility of QSAR as a predictive tool in medicinal chemistry. By establishing a mathematical relationship between chemical structure and biological function, QSAR models accelerate the discovery process, allowing for the focused design of indazole derivatives with improved potency and selectivity for a wide range of therapeutic targets. nih.gov

Reactivity and Reaction Mechanisms of 5 Fluoro 1h Indazol 3 Ol

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction on the 5-Fluoro-1H-indazol-3-ol scaffold are influenced by the combined electronic effects of the fluorine atom, the hydroxyl group, and the fused pyrazole (B372694) ring system.

The fluorine atom is an ortho-, para-directing deactivator. It withdraws electron density inductively, slowing the reaction, but donates electron density through resonance, directing incoming electrophiles to the ortho and para positions. The pyrazole portion of the indazole ring is generally considered electron-withdrawing, which also deactivates the benzene ring towards electrophilic attack. The hydroxyl group at C3, particularly in its tautomeric form, can influence the electron density of the bicyclic system.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (–NO2) using a mixture of nitric acid and sulfuric acid. libretexts.org

Halogenation: Introduction of a halogen (e.g., –Br, –Cl) using reagents like Br2 or Cl2 with a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (–SO3H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, although these reactions can be limited on deactivated rings. masterorganicchemistry.com

The positions most susceptible to electrophilic attack on the 5-fluoro-1H-indazole core are C4 and C6, and to a lesser extent, C7. The precise outcome depends on the specific reaction conditions and the nature of the electrophile.

| Reaction | Typical Reagents | Expected Major Products | Directing Influence |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro- and/or 6-Nitro-5-fluoro-1H-indazol-3-ol | Fluorine directs ortho (C4, C6); Pyrazole ring deactivates |

| Bromination | Br₂, FeBr₃ | 4-Bromo- and/or 6-Bromo-5-fluoro-1H-indazol-3-ol | Fluorine directs ortho (C4, C6); Pyrazole ring deactivates |

| Sulfonation | SO₃, H₂SO₄ | 5-Fluoro-1H-indazol-3-ol-4-sulfonic acid and/or -6-sulfonic acid | Fluorine directs ortho (C4, C6); Pyrazole ring deactivates |

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The fluorine atom at the C5 position can be replaced by a nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism. mdpi.com This reaction is facilitated when the aromatic ring is "activated" by the presence of electron-withdrawing groups that can stabilize the negative charge in the intermediate Meisenheimer complex. nih.gov In the case of 5-fluoro-1H-indazole, the fused pyrazole ring acts as an electron-withdrawing group, making the C-F bond susceptible to nucleophilic attack.

The SNAr mechanism typically proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

Due to the high electronegativity of fluorine, polyfluoroarenes are generally good substrates for SNAr reactions. mdpi.com The reaction rate is dependent on the strength of the nucleophile and the stability of the intermediate. A variety of nucleophiles can be employed.

| Nucleophile | Reagent Source | Product Type |

|---|---|---|

| Hydroxide | NaOH, KOH | 5-Hydroxy-1H-indazol-3-ol |

| Alkoxide | NaOR, KOR | 5-Alkoxy-1H-indazol-3-ol |

| Amine | RNH₂, R₂NH | 5-(Alkylamino)-1H-indazol-3-ol |

| Thiolate | NaSR, KSR | 5-(Alkylthio)-1H-indazol-3-ol |

Reactions at the Indazole Nitrogen Atoms (e.g., N-substitution by formaldehyde)

The indazole ring contains two nitrogen atoms, N1 and N2, which can act as nucleophiles. N-substitution reactions, such as alkylation or acylation, are common. The reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has been studied in detail, providing a clear example of N-substitution. acs.orgnih.gov

The mechanism involves the neutral indazole tautomer reacting with protonated formaldehyde, which is a potent electrophile. acs.orgnih.gov The reaction typically shows a high degree of regioselectivity. For the parent indazole, calculations indicate that the N1-substituted product is thermodynamically more stable than the N2-substituted isomer. nih.gov The reaction proceeds as follows:

Protonation of formaldehyde by the acid catalyst (HCl) to form the highly electrophilic hydroxymethyl cation ([CH₂OH]⁺).

Nucleophilic attack by either N1 or N2 of the indazole ring on the protonated formaldehyde.

Deprotonation to yield the final N-hydroxymethyl indazole product.

Studies on nitro-substituted indazoles show that the electronic nature of substituents on the benzene ring can influence the N1/N2 selectivity. acs.orgnih.gov While indazole itself, along with 5-nitro- and 6-nitro-1H-indazoles, yield the N1-substituted product, other isomers can produce mixtures or predominantly N2 products under certain conditions. nih.gov This highlights that while N1 substitution is often favored thermodynamically, kinetic factors and substrate electronics play a crucial role. beilstein-journals.org

Reactivity of the 3-Hydroxyl Functionality

The 3-hydroxyl group of 5-Fluoro-1H-indazol-3-ol exhibits reactivity characteristic of both alcohols and enols due to tautomerism between the 1H-indazol-3-ol and 1,2-dihydro-3H-indazol-3-one forms. However, studies have shown that the 1H-indazol-3-ol tautomer is the predominant form in solution. researchgate.net

The hydroxyl group can undergo several important transformations:

O-Alkylation and O-Acylation: Reaction with alkyl halides or acyl chlorides under basic conditions to form ethers and esters, respectively.

Triflation: The hydroxyl group can be converted into a triflate (–OTf), which is an excellent leaving group. This is typically achieved by reacting the indazol-3-ol with triflic anhydride (B1165640) in the presence of a base. The resulting indazol-3-yl triflate is a versatile intermediate for cross-coupling reactions. nih.govacs.org

A study demonstrated the successful triflation of a succinimide-containing indazol-3-ol, which then served as a substrate for subsequent palladium-catalyzed reactions like hydrogenation and Suzuki arylation. nih.govacs.org This two-step sequence allows for the formal replacement of the hydroxyl group with hydrogen or aryl groups, significantly expanding the synthetic utility of the indazol-3-ol core.

Mechanistic Studies of Indazole Formation and Transformation (e.g., ANRORC-like rearrangements)

The formation and transformation of indazole rings can proceed through complex mechanistic pathways. While classical syntheses exist, modern research often focuses on transformations of pre-formed heterocyclic systems. One such complex mechanism is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) pathway. wikipedia.org

The ANRORC mechanism is a type of nucleophilic substitution that occurs on heterocyclic rings. wikipedia.org It is distinct from the standard SNAr pathway because it involves a ring-opening step to form an acyclic intermediate, followed by a ring-closure step to form the final product. This mechanism can explain product distributions that are not accounted for by other pathways, such as aryne or Meisenheimer intermediates. wikipedia.org

Evidence for the ANRORC mechanism often comes from isotope labeling studies. If a labeled atom within the initial ring is found in an exocyclic position in the product, it strongly suggests a ring-opening and closing event has occurred. wikipedia.org While extensively studied in pyrimidines and other azines, ANRORC-like mechanisms have also been proposed for transformations in other heterocyclic systems. wikipedia.orgrsc.org For instance, the reaction of N-unsubstituted indazoles with 1-fluoro-2,4-dinitrobenzene (B121222) can lead to the formation of benzotriazole (B28993) N-oxide derivatives, a transformation that proceeds through a complex, multi-step thermal mechanism involving several intermediates and transition states, diverging significantly from a simple substitution pathway. researchgate.net Such complex rearrangements highlight that the reactivity of the indazole nucleus can extend beyond simple functional group interconversions.

Advanced Applications and Role As a Chemical Building Block

Applications in the Synthesis of Complex Molecular Architectures

5-Fluoro-1H-indazol-3-ol HCl serves as a crucial building block in the construction of complex molecular architectures, particularly in the realm of pharmaceutical research. The indazole core is a key pharmacophore in numerous kinase inhibitors, and the introduction of a fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and bioavailability. nih.gov

The hydroxyl group at the 3-position provides a convenient handle for further chemical modifications, allowing for the attachment of various side chains and functional groups. This versatility is exploited in the synthesis of targeted therapies for a variety of diseases. For instance, the indazole nucleus is central to the structure of several potent inhibitors of protein kinases, which are critical targets in oncology. nih.govnih.gov

Table 1: Examples of Kinase Inhibitors Incorporating an Indazole Moiety

| Kinase Target | Example Compound Class | Therapeutic Area |

| ALK/ROS1 | Crizotinib Analogs | Oncology |

| PLK4 | CFI-400945 | Oncology nih.gov |

| ALK5 | N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine | Oncology, Fibrotic Diseases nih.gov |

The synthesis of these complex molecules often involves multi-step reaction sequences where the this compound core is introduced early in the synthetic route. Subsequent reactions, such as etherification or nucleophilic substitution at the hydroxyl group, allow for the elaboration of the final complex structure. The fluorine atom not only influences the pharmacokinetic properties but can also direct the regioselectivity of subsequent reactions, providing a powerful tool for synthetic chemists.

Role in the Development of Chromophores and Photosensitizers

The indazole ring system, particularly when functionalized with electron-donating and electron-withdrawing groups, can exhibit interesting photophysical properties. The introduction of a fluorine atom can modulate these properties, making fluorinated indazoles attractive candidates for the development of novel chromophores and photosensitizers.

Research into benzo[f]indazoles has demonstrated that this class of compounds can absorb light in the near-UV and blue regions of the spectrum and exhibit strong fluorescence. ehu.es The photophysical properties of these dyes, including their absorption and emission wavelengths, fluorescence quantum yields, and lifetimes, are sensitive to the substitution pattern on the aromatic rings. ehu.es

The this compound moiety can be incorporated into larger conjugated systems to create new fluorescent probes and photosensitizers. The fluorine atom can influence the electronic distribution within the molecule, thereby tuning its absorption and emission characteristics. Furthermore, the hydroxyl group at the 3-position can be used to attach the indazole chromophore to other molecules, such as biomolecules or polymers, for applications in bioimaging and photodynamic therapy.

Table 2: Photophysical Properties of Representative Benzo[f]indazole-based Dyes

| Solvent | Absorption Max (λab, nm) | Emission Max (λfl, nm) | Stokes Shift (ΔνSt, cm-1) | Fluorescence Quantum Yield (Φ) |

| Acetone | 350-400 | - | - | - |

| Methanol | 350-400 | - | - | - |

Data adapted from a study on benzo[f]indazole-based dyes, illustrating the general photophysical characteristics of this class of compounds. ehu.es

The development of fluorinated azopyrazoles as photoswitchable 19F-NMR probes highlights the potential of incorporating fluorine into heterocyclic systems to create functional molecules for advanced applications. nih.gov These molecules can undergo reversible isomerization upon light irradiation, which can be monitored by 19F-NMR spectroscopy. nih.gov This principle could be extended to this compound-based systems for the development of light-responsive materials and probes.

Intermolecular Interactions (e.g., π-π stacking, H-F hydrogen bonding) in Crystalline States

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. In the crystalline form of this compound, several types of non-covalent interactions are expected to play a crucial role in determining the crystal packing.

Hydrogen Bonding: The presence of the hydroxyl group and the N-H group of the indazole ring allows for the formation of strong hydrogen bonds. These interactions, along with potential hydrogen bonding involving the chloride counter-ion, are likely to be dominant forces in the crystal lattice.

π-π Stacking: The planar aromatic indazole ring system is susceptible to π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the aromatic rings of adjacent molecules, contribute significantly to the stability of the crystal structure.

The interplay of these different intermolecular forces dictates the final three-dimensional arrangement of the molecules in the crystal. Understanding these interactions is crucial for crystal engineering, as it allows for the rational design of crystalline materials with desired physical and chemical properties.

Future Perspectives in 5 Fluoro 1h Indazol 3 Ol Research

Emerging Synthetic Strategies for Highly Functionalized Indazoles

The synthesis of indazole derivatives has evolved significantly, moving beyond classical methods to more efficient and versatile strategies. A major thrust in modern synthetic chemistry is the use of transition-metal-catalyzed reactions, which allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to building molecular complexity. nih.govnih.gov

Transition-Metal-Catalyzed C–H Activation/Annulation:

Recent years have seen a surge in the use of transition metals like rhodium (Rh), palladium (Pd), copper (Cu), and cobalt (Co) to catalyze the synthesis of indazoles. nih.govnih.govmdpi.com These methods often involve a C-H activation and annulation sequence, where simple starting materials are converted into functionalized indazoles in a single step. nih.govresearchgate.net For example, rhodium(III)-catalyzed C-H activation has been successfully used to synthesize N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.govnih.gov Similarly, Rh(III)/Cu(II) catalytic systems have enabled the synthesis of 1H-indazoles from imidates and nitrosobenzenes. nih.gov

These strategies offer significant advantages, including high efficiency, broad functional group tolerance, and the ability to construct complex molecules from readily available precursors. nih.govnih.govbenthamscience.com The development of these methods is crucial for synthesizing libraries of diverse indazole derivatives for biological screening.

| Catalyst System | Starting Materials | Product Type | Key Features |

| Rh(III)/Cu(II) | Imidates, Nitrosobenzenes | 1H-Indazoles | Redox-neutral, good to high yields. nih.gov |

| Rh(III) | Azobenzenes, Alkenes/Aldehydes | N-Aryl-2H-indazoles | C-H functionalization and cyclative capture. nih.gov |

| Pd(OAc)₂ | Pyrazoles, Internal Alkynes | 1H-Indazoles | Oxidative benzannulation. nih.govmdpi.com |

| Cu(OAc)₂ | o-Aminobenzonitriles, Organometallic reagents | 1H-Indazoles | N-N bond formation using O₂ as the oxidant. mdpi.com |

| Co(III) | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles | Convergent, one-step benchtop synthesis. nih.gov |

Metal-Free Synthetic Approaches:

While metal-catalyzed reactions are powerful, there is a growing interest in metal-free synthetic routes to avoid potential metal contamination in pharmaceutical compounds. nih.gov Strategies involving iodine-mediated reactions or the use of oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) have been developed for direct aryl C-H amination to form the indazole core from hydrazones. nih.gov These methods provide an alternative pathway for synthesizing functionalized indazoles under milder conditions. nih.gov

Advances in Computational Approaches for Indazole Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and predicting their interactions with biological targets. scielo.org.mxmdpi.comscilit.com For indazole-based compounds, these approaches accelerate the identification of promising drug candidates. nih.govresearchgate.net

Molecular Docking and Virtual Screening:

Molecular docking is a key computational technique used to predict the binding orientation of a ligand to its target protein. nih.govmdpi.com This method is widely used to screen large databases of compounds to identify potential hits that could bind to a specific biological target, such as a protein kinase. mdpi.com For instance, docking studies have been employed to evaluate the binding affinity of novel indazole derivatives with targets like the Cyclooxygenase-2 (COX-2) enzyme and renal cancer-related proteins, helping to prioritize compounds for synthesis and biological testing. nih.govresearchgate.net

Density Functional Theory (DFT) Studies:

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov In indazole research, DFT calculations help in understanding the physicochemical properties, geometric optimization, and electrostatic potential of novel derivatives. nih.gov By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, researchers can gain insights into the reactivity and stability of the designed molecules. nih.gov

Molecular Dynamics (MD) Simulations:

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. mdpi.comresearchgate.net After an initial docking pose is obtained, MD simulations can be run to assess the stability of the ligand in the active site of the target protein. researchgate.net This helps in refining the binding model and understanding the key interactions that stabilize the complex, offering a more realistic representation of the physiological environment. researchgate.net

| Computational Method | Application in Indazole Design | Key Insights |

| Molecular Docking | Predicting binding modes and energies of indazole derivatives to target proteins (e.g., kinases, COX-2). nih.govresearchgate.net | Identification of potential lead compounds, understanding structure-activity relationships (SAR). nih.gov |

| Virtual Screening | High-throughput screening of compound libraries against a biological target. scielo.org.mx | Rapid identification of novel indazole scaffolds for further optimization. scielo.org.mx |

| Density Functional Theory (DFT) | Calculating electronic properties, molecular geometry, and reactivity of new indazoles. nih.gov | Understanding compound stability, electrostatic potential, and HOMO-LUMO energy gaps. nih.gov |

| Molecular Dynamics (MD) | Simulating the dynamic interaction and stability of indazole-protein complexes over time. researchgate.net | Assessing the stability of binding poses, refining understanding of key molecular interactions. researchgate.net |

Exploration of Novel Chemical Reactivity and Transformation Pathways

Beyond the synthesis of the core indazole ring, future research will heavily focus on novel ways to functionalize and transform this versatile heterocycle. The ability to selectively modify specific positions on the indazole ring is critical for fine-tuning the pharmacological properties of a drug candidate. chim.itmdpi.com

C3-Position Functionalization:

The C3 position of the indazole ring is a common site for introducing chemical diversity. chim.itresearchgate.netresearchgate.net Traditional methods often rely on cross-coupling reactions, such as the Suzuki-Miyaura coupling, which require pre-functionalization of the C3 position with a halogen (e.g., iodine or bromine). chim.itmdpi.com While effective, these multi-step processes can be laborious. researchgate.net Emerging research focuses on direct C3-H functionalization, which avoids the need for pre-halogenation. researchgate.net For example, electrochemical methods have been developed for the regioselective C3-H trifluoromethylation and sulfonylation of 2H-indazoles. chim.itresearchgate.net

Novel Ring-Forming and Transformation Reactions:

The indazole nucleus can also serve as a building block for more complex heterocyclic systems. Research into novel transformation pathways aims to use the indazole core to construct fused-ring systems or other unique molecular architectures. researchgate.net For instance, cascade reactions initiated by C-H activation can lead to diversely functionalized indazole derivatives in a single, efficient process. acs.org The Davis-Beirut reaction provides a novel method for synthesizing richly diversified 2H-indazoles and indazolones. nih.gov Exploring these new reactions opens up possibilities for creating molecules with unprecedented structures and potentially novel biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 5-Fluoro-1H-indazol-3-OL HCl derivatives, and what reaction parameters require optimization?

- Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

- Dissolving azide intermediates (e.g., 3-(2-azidoethyl)-5-fluoro-1H-indole) in PEG-400/DMF solvent systems.

- Adding CuI catalyst and alkyne derivatives (e.g., 4-ethynylanisole) under nitrogen, with 12-hour reaction times .

- Purification via column chromatography (70:30 EtOAc:hexane) or crystallization from hot EtOAc .

- Critical parameters : Catalyst loading (0.1–0.2 equiv), solvent ratios (PEG-400:DMF = 2:1), and inert atmosphere to prevent oxidation.

Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

- Answer :

- NMR spectroscopy : 1H, 13C, and 19F NMR to confirm regiochemistry and fluorine substitution (e.g., δ ~8.6 ppm for triazole protons in DMSO-d6) .

- TLC : Monitor reaction progress using Rf values (e.g., 0.49 in 70:30 EtOAc:hexane) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 335.1512) .

- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., bond lengths and angles from single-crystal data) .

Advanced Research Questions

Q. How can researchers optimize low-yielding reactions (e.g., 22–42% yields) in the synthesis of this compound derivatives?

- Answer :

- Catalyst screening : Replace CuI with alternative catalysts (e.g., Ru-based systems) to improve regioselectivity.

- Solvent optimization : Test polar aprotic solvents (e.g., DMSO) to enhance solubility of intermediates.

- Temperature control : Increase reaction temperature (e.g., 50°C) to accelerate kinetics, but monitor for decomposition.

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize reactive sites during cyclization .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches or literature reports?

- Answer :

- Solvent standardization : Ensure consistent use of deuterated solvents (e.g., DMSO-d6 vs. CDCl3) for NMR comparisons.

- 2D NMR techniques : Use COSY, HSQC, and HMBC to assign ambiguous proton/carbon signals.

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Cross-reference crystallography : Align NMR data with X-ray-derived bond lengths and angles .

Q. How should researchers design experiments to probe the reactivity of the indazole ring in this compound under varying conditions?

- Answer :

- pH-dependent studies : React the compound in acidic (HCl/EtOH) or basic (NaOH/H2O) media, monitoring decomposition via HPLC.

- Electrophilic substitution : Introduce substituents (e.g., nitro, bromo) using HNO3 or Br2, and analyze regioselectivity via LC-MS.

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds.

- In-situ monitoring : Use real-time FTIR or Raman spectroscopy to track reaction intermediates .

Methodological Considerations

- Synthetic troubleshooting : Low yields may arise from azide decomposition; pre-purify azide intermediates via flash chromatography.

- Byproduct management : Crystallize crude products from hot EtOAc to remove polymeric byproducts .

- Scalability : Pilot-scale reactions should prioritize solvent recovery (e.g., PEG-400 recycling) and replace hazardous reagents (e.g., CuI with immobilized catalysts).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.